molecular formula C10H9F3O2 B8537163 5-(Trifluoromethoxy)indan-1-ol CAS No. 1400702-22-8

5-(Trifluoromethoxy)indan-1-ol

Cat. No. B8537163
M. Wt: 218.17 g/mol
InChI Key: HDBVHUFMISYAOD-UHFFFAOYSA-N
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Patent
US08987445B2

Procedure details

(2S)-1-(1,3,2-Dioxaborolan-2-yloxy)-3-methyl-1,1-diphenylbutan-2-amine (33 mg, 0.1 mmol) obtained in a similar manner to the method of European Journal of Organic Chemistry, 1999, p. 1775 (Eur. J. Org. Chem. 1999, 1775) was suspended in tetrahydrofuran (5 mL), and then thereto was added borane dimethylsulfide complex (10 mol/L, 0.1 mL, 1 mmol) at room temperature. The mixture was stirred at the same temperature for 20 minutes, and then thereto was added in divided portions 5-trifluoromethoxyindan-1-one (0.217 g, 1 mmol) obtained in a similar manner to the method of U.S. Pat. No. 6,159,996 over 1 hour, and the mixture was stirred at room temperature overnight. The mixture was cooled to 5° C., and then thereto was added methanol (2 mL). The mixture was stirred at the same temperature for 1 hour, and then the reaction solution was concentrated, and then thereto was added chloroform. The chloroform solution was poured into saturated aqueous ammonium chloride solution, and extracted with chloroform three times, and the organic layer was washed with saturated brine. The resultant was dried over magnesium sulfate, and then concentrated. To the resulting residue were added diethyl ether and hexane, and the generated white solid was filtered off. The filtrate was concentrated to give a crude 5-(trifluoromethoxy)indan-1-ol (62.5 mg). The resultant was used in the next step without further purification.
Quantity
0.217 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[CH2:8][CH2:7]2.CO>O1CCCC1>[F:1][C:2]([F:14])([F:15])[O:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH:9]([OH:13])[CH2:8][CH2:7]2

Inputs

Step One
Name
Quantity
0.217 g
Type
reactant
Smiles
FC(OC=1C=C2CCC(C2=CC1)=O)(F)F
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added borane dimethylsulfide complex (10 mol/L, 0.1 mL, 1 mmol) at room temperature
CUSTOM
Type
CUSTOM
Details
obtained in a similar manner to the method of U.S
WAIT
Type
WAIT
Details
6,159,996 over 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
ADDITION
Type
ADDITION
Details
was added chloroform
ADDITION
Type
ADDITION
Details
The chloroform solution was poured into saturated aqueous ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform three times
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the resulting residue were added diethyl ether and hexane
FILTRATION
Type
FILTRATION
Details
the generated white solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(OC=1C=C2CCC(C2=CC1)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 62.5 mg
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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